molecular formula C17H26N2O2 B7986968 [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7986968
M. Wt: 290.4 g/mol
InChI Key: WGXNXFRQZHINPE-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound with a molecular formula of C17H26N2O2. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl-isopropyl-amino group and an acetic acid moiety.

Preparation Methods

The synthesis of [®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Benzyl-Isopropyl-Amino Group: The piperidine ring is then substituted with a benzyl-isopropyl-amino group through nucleophilic substitution reactions.

    Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced via esterification or amidation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can be compared with other similar compounds, such as:

The uniqueness of [®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid lies in its specific substitution pattern and the presence of both the piperidine ring and the acetic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNXFRQZHINPE-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.